molecular formula C25H26N4O5 B3018286 ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 433259-37-1

ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3018286
CAS No.: 433259-37-1
M. Wt: 462.506
InChI Key: NJUFILGPODYMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, synthesized via the Biginelli reaction, a multi-component condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . Its structure features a tetrahydropyrimidine core substituted with a 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole moiety at position 4 and an ethyl ester group at position 3.

Properties

IUPAC Name

ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-5-34-24(30)21-15(2)26-25(31)27-23(21)18-14-29(17-9-7-6-8-10-17)28-22(18)16-11-12-19(32-3)20(13-16)33-4/h6-14,23H,5H2,1-4H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUFILGPODYMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a pyrazole moiety and a tetrahydropyrimidine ring, which are known to confer various pharmacological effects. The structural formula can be represented as follows:

C20H22N4O5\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. This compound has demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

Anti-inflammatory Properties

Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. The compound under review has shown potential in reducing inflammation markers in vitro, suggesting it may modulate pathways involved in inflammatory responses .

Antiviral Activity

Preliminary studies have indicated that certain pyrazole derivatives possess antiviral properties. The compound may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Modulation of Cell Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Study 1 Evaluated a series of pyrazole derivatives for anticancer activity; found significant inhibition in various cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
Study 2 Investigated anti-inflammatory effects; demonstrated reduction in TNF-alpha levels in treated cells .
Study 3 Assessed antiviral properties against HIV; certain derivatives showed promising results by inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the DHPM scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Biological Activity (If Reported) Reference
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl (electron-withdrawing) Anti-tubercular (MIC: 1.6 µg/mL, > isoniazid) [8]
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Nitrophenyl (electron-withdrawing) Anti-tubercular (MIC: 1.6 µg/mL, > isoniazid) [8]
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo group (S replaces O at position 2) No direct activity reported [9]
Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methylbutoxy side chain No direct activity reported [10]

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-fluoro and 4-nitro substituents (electron-withdrawing) in the pyrazole moiety enhance anti-tubercular activity compared to the 3,4-dimethoxy group (electron-donating) in the target compound .
  • Alkoxy side chains : The 3-methylbutoxy group in introduces steric bulk, which could hinder target binding but improve membrane permeability.
Physicochemical Properties
  • Solubility : The 3,4-dimethoxy group in the target compound likely improves water solubility compared to nitro or fluoro substituents.
  • LogP : Thioxo derivatives (e.g., ) exhibit higher logP values due to sulfur’s lipophilicity, suggesting enhanced blood-brain barrier penetration.

Q & A

Q. How can structural modifications improve pharmacokinetic properties?

  • Methoxy-to-hydroxyl substitution : Increases polarity for better solubility (e.g., ’s hydroxy-methoxy analog).
  • Ester-to-amide conversion : Replacing the ethyl ester with a carboxamide group reduces hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.